molecular formula C23H21BrN2O4 B4561635 3-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone

3-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone

Cat. No.: B4561635
M. Wt: 469.3 g/mol
InChI Key: HWNZKSGVVPIAOK-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinazolinone core, which is a bicyclic structure consisting of fused benzene and pyrimidine rings. The presence of bromine and methoxy groups further enhances its chemical reactivity and potential utility in research and industry.

Scientific Research Applications

3-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: This step often involves a bromination reaction using reagents such as bromine or N-bromosuccinimide (NBS).

    Attachment of the Trimethoxyphenyl Group: This can be done through electrophilic aromatic substitution or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the bromine atom.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone
  • 3-(4-fluorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone
  • 3-(4-methylphenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone

Uniqueness

The presence of the bromine atom in 3-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone imparts unique reactivity and potential biological activity compared to its analogs. Bromine’s larger atomic size and higher electronegativity can influence the compound’s interaction with biological targets and its overall chemical behavior.

Properties

IUPAC Name

3-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN2O4/c1-28-19-12-14(13-20(29-2)21(19)30-3)22-25-18-7-5-4-6-17(18)23(27)26(22)16-10-8-15(24)9-11-16/h4-13,22,25H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNZKSGVVPIAOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 2
Reactant of Route 2
3-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 3
3-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 4
Reactant of Route 4
3-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 5
Reactant of Route 5
3-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 6
3-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone

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